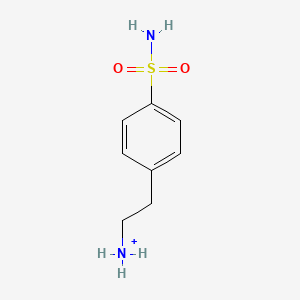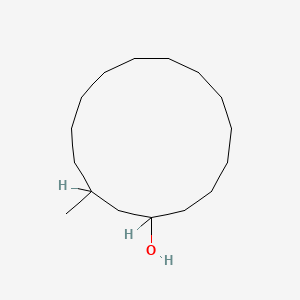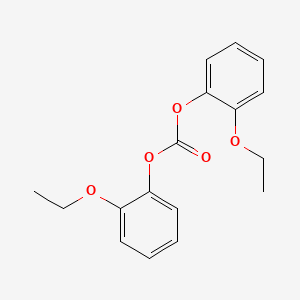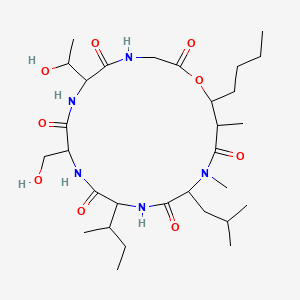
4-(2-Aminoethyl)benzenesulfonamide hydrochloride
Overview
Description
4-(2-Aminoethyl)benzenesulfonamide hydrochloride, also known as AEBSF, is an irreversible serine protease inhibitor . It has been shown to inhibit trypsin, chymotrypsin, plasmin kallikrein, and thrombin .
Molecular Structure Analysis
The molecular formula of 4-(2-Aminoethyl)benzenesulfonamide hydrochloride is C8H12N2O2S . The molecular weight is 200.26 .Chemical Reactions Analysis
As a serine protease inhibitor, AEBSF has been shown to inhibit several enzymes including trypsin, chymotrypsin, plasmin kallikrein, and thrombin . It can also inhibit acetylcholinesterase (AChE) .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a melting point of 150-152 °C . Its solubility in DMSO and methanol is slight . The compound has a density of 1.2581 (rough estimate), a refractive index of 1.5690 (estimate), and a logP of -3.1 at 19.8℃ .Scientific Research Applications
Protease Inhibition
This compound is used as a protease inhibitor in plasma samples to prevent degradation of certain peptides such as acylated ghrelin (AG). It’s also used to inhibit snake venom serine proteinases (SVSPs), which can affect fibrinogen-clotting activity .
Pharmaceutical Testing
It serves as a reference standard in pharmaceutical testing to ensure accurate results during drug development and quality control processes .
Biochemical Research
In biochemical research, this compound is utilized in various assays and experiments due to its inhibitory properties, which are essential for studying enzyme functions and interactions .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-(2-Aminoethyl)benzenesulfonamide hydrochloride, also known as AEBSF, is serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell signaling .
Mode of Action
AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues in these enzymes, thereby preventing them from catalyzing their respective reactions . This modification can also affect other off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group .
Biochemical Pathways
By inhibiting serine proteases, AEBSF can affect multiple biochemical pathways. For instance, it can impact the coagulation cascade by inhibiting thrombin, a serine protease that plays a key role in blood clotting . Similarly, it can influence the fibrinolytic pathway by inhibiting plasmin, a serine protease involved in breaking down blood clots .
Pharmacokinetics
Its water solubility suggests that it could be readily absorbed and distributed in the body . The stability of AEBSF is better at low pH values .
Result of Action
The inhibition of serine proteases by AEBSF can lead to various molecular and cellular effects. For example, it can prevent the degradation of proteins during their purification and protection processes in biochemical research and laboratories . This helps maintain the integrity and stability of the proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AEBSF. For instance, its inhibitory activity can be maintained for up to six months at 4°C, but its stability decreases in solutions with a pH higher than 7.0 . Therefore, the pH and temperature of the environment can significantly affect the effectiveness of AEBSF .
properties
IUPAC Name |
4-(2-aminoethyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAERAFZPWNQKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6325-22-0 | |
| Record name | NSC29832 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(1-Methylethyl)phenoxy]acetonitrile](/img/structure/B1622550.png)


![4-[(4-Nitrophenyl)azo]-O-toluidine](/img/structure/B1622556.png)







